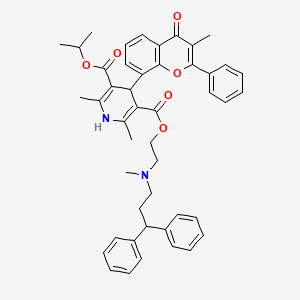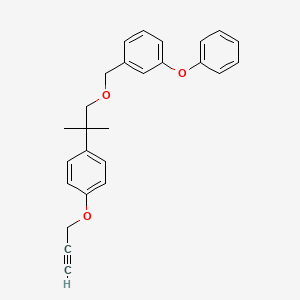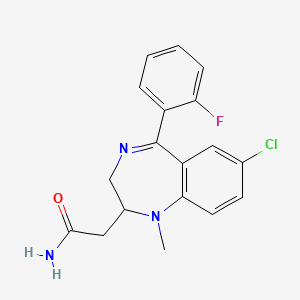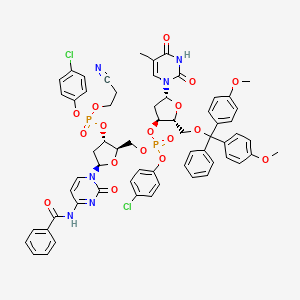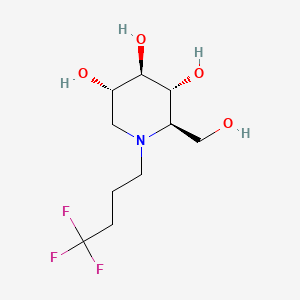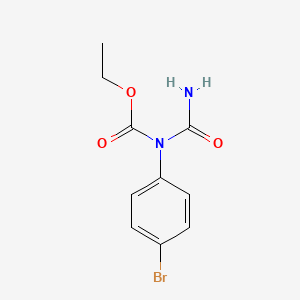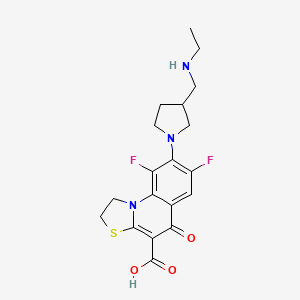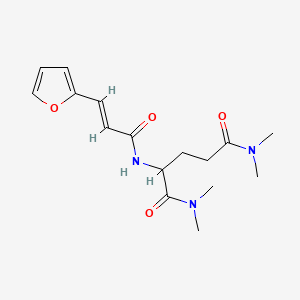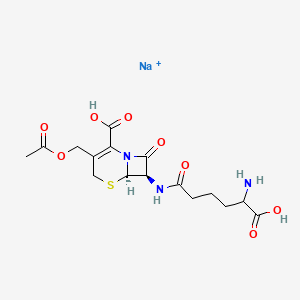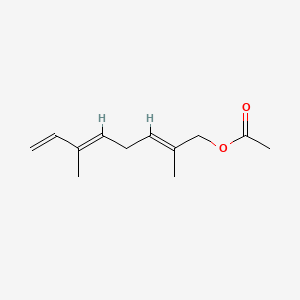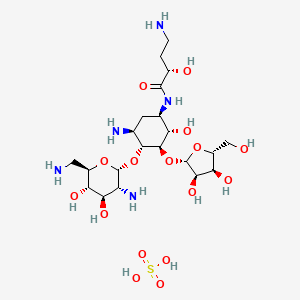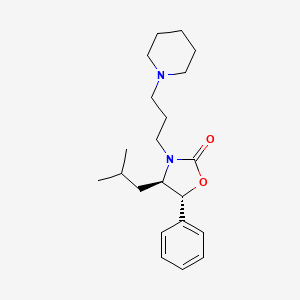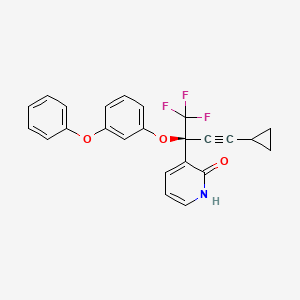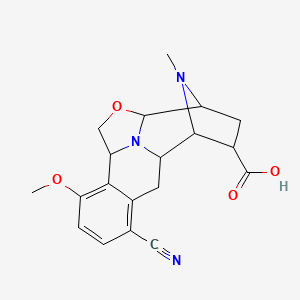
3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))- is a complex organic compound known for its antitumor properties. It is also referred to as quinocarmycin citrate (KW2152) and has shown significant efficacy against various types of leukemia and other cancers .
Preparation Methods
The synthesis of 3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid involves a convergent strategy based on Sonogashira coupling and gold(I)-catalyzed hydroamination . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere. Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Mechanism of Action
The compound exerts its effects by inhibiting RNA synthesis, which is crucial for cell proliferation. It targets specific molecular pathways involved in cancer cell growth and survival. The inhibition of RNA synthesis leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include mitomycin C, adriamycin, and bleomycin. Compared to these, 3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid shows unique properties such as higher efficacy against certain types of leukemia and better water solubility . This makes it a promising candidate for further development as an anticancer agent.
Properties
CAS No. |
118582-94-8 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
14-cyano-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10,12,14-triene-3-carboxylic acid |
InChI |
InChI=1S/C19H21N3O4/c1-21-13-6-11(19(23)24)17(21)12-5-10-9(7-20)3-4-15(25-2)16(10)14-8-26-18(13)22(12)14/h3-4,11-14,17-18H,5-6,8H2,1-2H3,(H,23,24) |
InChI Key |
XMMSPQFCVNLKNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C1C3CC4=C(C=CC(=C4C5N3C2OC5)OC)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


